

Application Note: LC-MS/MS Analysis of Spinetoram Residues in Crops

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Compound of Interest		
Compound Name:	Spinetoram L	
Cat. No.:	B022779	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinetoram is a second-generation spinosyn insecticide used to control a wide range of insect pests on various agricultural crops.[1] It is a mixture of two structurally related neuroactive compounds: 3'-O-ethyl-5,6-dihydro spinosyn J (Spinetoram J) and 3'-O-ethyl spinosyn L (**Spinetoram L**), typically in a 3:1 ratio.[2][3] Due to its widespread use, regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for spinetoram in food commodities to ensure consumer safety.[4][5]

This application note provides a detailed protocol for the quantitative analysis of spinetoram residues in complex crop matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is sensitive, selective, and suitable for routine monitoring and regulatory compliance.

Experimental Protocols Reagents and Materials

- Standards: Certified reference standards of Spinetoram J and Spinetoram L (≥98% purity).
- Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.



- Reagents: Formic acid, ammonium acetate, anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl).
- dSPE Sorbents: Primary secondary amine (PSA), octadecylsilane (C18), and graphitized carbon black (GCB).
- Equipment: High-speed blender/homogenizer, centrifuge, analytical balance, vortex mixer, syringe filters (0.22 μm), and an LC-MS/MS system.

Standard Solution Preparation

- Stock Solutions (100 µg/mL): Accurately weigh 10 mg of each spinetoram reference standard and dissolve in 100 mL of methanol to create individual stock solutions. Store at -20°C.[2]
- Working Standard Solutions (1 μ g/mL): Prepare an intermediate mixed working solution by diluting the stock solutions with methanol.
- Calibration Standards (5–500 ng/mL): Serially dilute the working solution with methanol to prepare a series of calibration standards. For accurate quantification, it is recommended to prepare a parallel set of matrix-matched standards by diluting the working solution in a blank crop extract.[2]

Sample Preparation (QuEChERS Protocol)

The following is a general protocol adaptable to various crops like leafy vegetables, soybeans, and fruits.[1][2]

- Homogenization: Weigh 10 g of a representative, homogenized crop sample into a 50 mL centrifuge tube.
- Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute using a vortex mixer or homogenizer.
- Salting-Out Partitioning: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

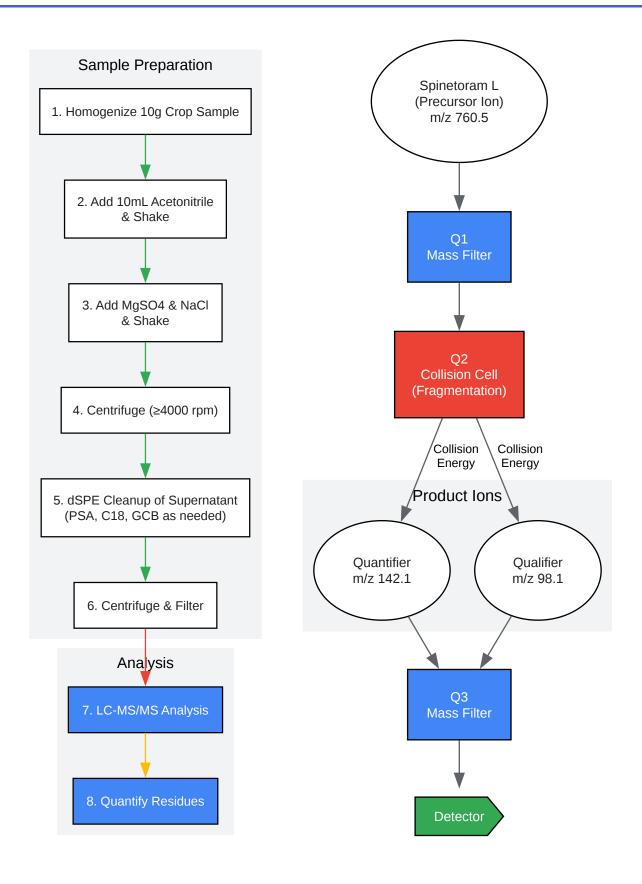
Methodological & Application





- Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the appropriate dSPE sorbents. The choice of sorbents depends on the matrix:
 - General Crops (e.g., tomato, pepper): 150 mg MgSO₄ and 50 mg PSA.[6]
 - High Pigment Crops (e.g., leafy greens): 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.[2]
 - High Fat/Wax Crops (e.g., soybean, cotton): 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
 [2]
- Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.
- Filtration: Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.





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